molecular formula C12H10N2O4 B12617694 2-Methyl-8-nitro-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one CAS No. 917884-90-3

2-Methyl-8-nitro-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one

Cat. No.: B12617694
CAS No.: 917884-90-3
M. Wt: 246.22 g/mol
InChI Key: RFGWHKYLMWOSHP-UHFFFAOYSA-N
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Description

2-Methyl-8-nitro-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound belongs to the class of pyranoisoindoles, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-8-nitro-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-isonitrosoacetamide with methyl or ethyl pyruvate 6-coumarinylhydrazones. The cyclization process can be facilitated using classical Fischer and Sandmeyer methods . The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-8-nitro-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Methyl-8-nitro-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methyl-8-nitro-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-8-nitro-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one stands out due to its unique combination of a pyranoisoindole core with a nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

2-Methyl-8-nitro-2,3-dihydropyrano[3,2-e]isoindol-1(7H)-one is a complex organic compound characterized by a unique structural combination of a dihydropyrano ring and an isoindole moiety. This compound belongs to a class of nitro-substituted heterocycles, which are notable for their diverse biological activities and potential applications in medicinal chemistry. The focus of this article is to elucidate the biological activity of this compound, particularly its anticancer properties and interactions with various biological targets.

Structural Features

The structural formula of this compound is represented as follows:

C12H10N2O4\text{C}_{12}\text{H}_{10}\text{N}_{2}\text{O}_{4}

This compound features:

  • A dihydropyrano ring that contributes to its reactivity.
  • An isoindole structure that may enhance interactions with biological targets.
  • A nitro group , which is known to facilitate nucleophilic substitution reactions and enhance reactivity through electrophilic aromatic substitution mechanisms.

Anticancer Properties

Research indicates that derivatives of nitro-substituted compounds, including this compound, exhibit significant anticancer activity. Key findings include:

  • Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest. For instance, related compounds have demonstrated the ability to cause G2/M phase arrest in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.
  • Molecular Docking Studies : Interaction studies involving molecular docking have predicted binding affinities with specific proteins associated with cancer pathways. These studies help elucidate the mechanisms through which the compound exerts its biological effects and optimize its structure for enhanced activity.

Comparative Biological Activity

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityNotable Differences
1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indoleDihydropyrano ringSelective agonist for 5-HT receptorsDifferent receptor selectivity
N-(3′-acetyl-8-nitro-2,3-dihydroquinoline) derivativesNitro-substituted quinolineInduces cell death via G2/M arrestDifferent core structure (quinoline vs isoindole)
4-Hydroxycoumarin derivativesCoumarin scaffoldAnticancer and anticoagulant propertiesDifferent functional groups affecting activity

The mechanisms through which this compound exerts its biological effects include:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Binding Affinity : Studies indicate that the compound has a high binding affinity for specific enzymes or receptors involved in cancer progression.

Case Studies

A recent study explored the synthesis and evaluation of new derivatives similar to this compound. The results indicated that modifications to the nitro group significantly impacted anticancer activity and binding affinity to target proteins. The study emphasized the importance of structural optimization in enhancing biological efficacy .

Properties

CAS No.

917884-90-3

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

2-methyl-8-nitro-3,7-dihydropyrano[2,3-g]isoindol-1-one

InChI

InChI=1S/C12H10N2O4/c1-13-5-7-2-3-10-9(11(7)12(13)15)4-8(6-18-10)14(16)17/h2-4H,5-6H2,1H3

InChI Key

RFGWHKYLMWOSHP-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1=O)C3=C(C=C2)OCC(=C3)[N+](=O)[O-]

Origin of Product

United States

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